4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione
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Overview
Description
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine-2,6-dione.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine-2,6-dione in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of PROTACs (Proteolysis Targeting Chimeras).
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in the context of PROTACs, the compound acts as a ligand for cereblon, a protein involved in targeted protein degradation. This interaction leads to the ubiquitination and subsequent degradation of target proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: A simpler analog without the 3,4-dimethoxyphenyl group.
4,4-Dimethyl-2,6-piperidinedione: Another derivative with different substituents on the piperidine ring.
3,4-Dimethoxybenzaldehyde: The starting material for the synthesis of the compound.
Uniqueness
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a ligand in drug design and its reactivity in various chemical transformations.
Properties
CAS No. |
42434-75-3 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8(5-11(10)18-2)9-6-12(15)14-13(16)7-9/h3-5,9H,6-7H2,1-2H3,(H,14,15,16) |
InChI Key |
DHHIZEFDAKIFEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)OC |
Origin of Product |
United States |
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